An In-depth Technical Guide to (3-Chloropropyl)triethoxysilane: Chemical Properties and Applications
An In-depth Technical Guide to (3-Chloropropyl)triethoxysilane: Chemical Properties and Applications
(3-Chloropropyl)triethoxysilane (CPTES) is a versatile organosilane compound with significant applications across various scientific and industrial fields, including materials science and drug development. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
(3-Chloropropyl)triethoxysilane is characterized by a propyl chain substituted with a chlorine atom and a silicon atom bearing three ethoxy groups. This unique structure allows it to act as a bifunctional molecule: the triethoxysilyl group can undergo hydrolysis and condensation to form stable siloxane bonds (-Si-O-Si-), enabling it to bond with inorganic substrates, while the chloropropyl group provides a reactive site for the covalent attachment of a wide range of organic molecules.
Physicochemical Data
A summary of the key physicochemical properties of (3-Chloropropyl)triethoxysilane is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₉H₂₁ClO₃Si | [1][2] |
| Molecular Weight | 240.80 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 220-230 °C | [2][3] |
| Melting Point | < 0 °C | [3] |
| Density | 1.000 - 1.009 g/cm³ at 25 °C | [3][4][5] |
| Refractive Index (n20/D) | 1.418 - 1.420 | [2][3][5] |
| Flash Point | 78 - 99 °F (Closed Cup) | [3][4] |
| CAS Number | 5089-70-3 | [4][6] |
| InChI Key | KSCAZPYHLGGNPZ-UHFFFAOYSA-N | [5] |
| SMILES String | CCO--INVALID-LINK--(OCC)OCC | [5] |
Key Chemical Reactions and Experimental Protocols
The reactivity of (3-Chloropropyl)triethoxysilane is dominated by two main functionalities: the hydrolysis and condensation of the ethoxysilyl groups and the nucleophilic substitution of the chloro group.
Hydrolysis and Condensation
In the presence of water, the ethoxy groups of (3-Chloropropyl)triethoxysilane hydrolyze to form silanol groups (-Si-OH) and ethanol as a byproduct.[7] These silanol groups are highly reactive and can condense with each other or with hydroxyl groups on the surface of inorganic materials to form stable siloxane bonds.
Caption: Hydrolysis and condensation pathway of (3-Chloropropyl)triethoxysilane.
Experimental Protocol: Hydrolysis for Surface Modification
This protocol describes the general procedure for modifying a silica-based surface (e.g., silica nanoparticles) with (3-Chloropropyl)triethoxysilane.
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Preparation of the Silane Solution: Prepare a 1-5% (v/v) solution of (3-Chloropropyl)triethoxysilane in a suitable solvent. A common choice is a mixture of ethanol and water (e.g., 95:5 v/v) to pre-hydrolyze the silane. The solution should be freshly prepared as the silanols are prone to self-condensation.
-
Substrate Preparation: Ensure the substrate surface is clean and activated to expose hydroxyl groups. For silica nanoparticles, this can be achieved by washing with a suitable solvent and drying.
-
Silanization Reaction: Immerse the substrate in the silane solution. The reaction is typically carried out at room temperature with gentle stirring for a period ranging from 30 minutes to several hours. For more robust coatings, the reaction can be performed at elevated temperatures (e.g., 60-80 °C).
-
Washing: After the reaction, the substrate is thoroughly washed with the solvent (e.g., ethanol) to remove any unreacted silane and byproducts.
-
Curing: To promote the formation of stable covalent bonds, the coated substrate is often cured at an elevated temperature (e.g., 100-120 °C) for 1-2 hours.
Nucleophilic Substitution
The chlorine atom on the propyl chain is a good leaving group, making it susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups, which is particularly useful in drug delivery for conjugating targeting ligands or therapeutic molecules.[8]
Caption: Workflow for surface modification and drug conjugation using CPTES.
Experimental Protocol: Amination of (3-Chloropropyl)triethoxysilane
This protocol describes the conversion of the chloro group to an amino group, a common step for further bio-conjugation.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the (3-Chloropropyl)triethoxysilane-modified substrate in a suitable solvent like ethanol or toluene.
-
Addition of Amine: Add an excess of an amine source, such as ammonia or a primary amine, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the reaction for several hours to overnight, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The resulting product can be purified by filtration (if a solid support is used) and washing to remove excess amine and any salts formed.
Synthesis of (3-Chloropropyl)triethoxysilane
The industrial synthesis of (3-Chloropropyl)triethoxysilane is typically achieved through the hydrosilylation of allyl chloride with triethoxysilane in the presence of a catalyst.
Caption: General workflow for the synthesis of (3-Chloropropyl)triethoxysilane.
Experimental Protocol: Synthesis via Hydrosilylation [1]
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Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable catalyst, such as a supported ruthenium catalyst (e.g., 1.5% Ru-B/γ-Al₂O₃). The catalyst bed is purged with an inert gas (e.g., nitrogen) and heated to the reaction temperature (e.g., 115 °C).
-
Reactant Preparation: Allyl chloride and triethoxysilane are mixed in a stirred kettle, typically with an excess of the silane (e.g., a molar ratio of 1:1.5). The mixture is stirred to ensure homogeneity.
-
Hydrosilylation Reaction: The reactant mixture is passed through the heated catalyst bed at a defined space velocity (e.g., 1.5 g/h/g of catalyst).
-
Product Collection: The product mixture exiting the reactor is collected.
-
Purification: The crude product is purified by fractional distillation under reduced pressure. Unreacted starting materials are first removed at a lower temperature, followed by the collection of the (3-Chloropropyl)triethoxysilane fraction at a higher temperature (e.g., up to 150 °C at the bottom of the column).[1]
Applications in Drug Development
The bifunctional nature of (3-Chloropropyl)triethoxysilane makes it a valuable tool in drug development, primarily for the surface modification of drug delivery vehicles.
-
Surface Functionalization of Nanoparticles: It is widely used to functionalize the surface of inorganic nanoparticles (e.g., silica, iron oxide) to improve their stability, biocompatibility, and to provide anchor points for drug conjugation.[9]
-
Targeted Drug Delivery: The reactive chloro group can be converted to other functional groups (e.g., amines, thiols, azides) to allow for the covalent attachment of targeting ligands such as antibodies, peptides, or folic acid. This enables the specific delivery of therapeutic agents to diseased cells, minimizing off-target effects.
-
Controlled Release Systems: By incorporating (3-Chloropropyl)triethoxysilane into the structure of drug carriers, it is possible to create systems where the drug release can be controlled by specific stimuli.
Safety and Handling
(3-Chloropropyl)triethoxysilane is a combustible liquid and is sensitive to moisture.[7][10] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is incompatible with strong acids, bases, and oxidizing agents.[10] Upon contact with water or moisture, it slowly decomposes to release ethanol.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 3-Chloropropyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archium.ateneo.edu [archium.ateneo.edu]
- 8. 3-Chloropropyltrichlorosilane(2550-06-3) 1H NMR spectrum [chemicalbook.com]
- 9. (3-Chloropropyl)triethoxysilane | C9H21ClO3Si | CID 78771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN109503651A - A kind of preparation method of chloropropyl triethoxysilane - Google Patents [patents.google.com]
